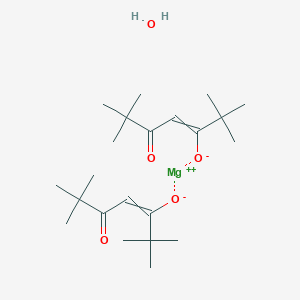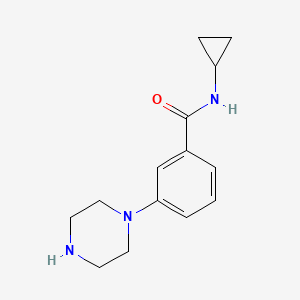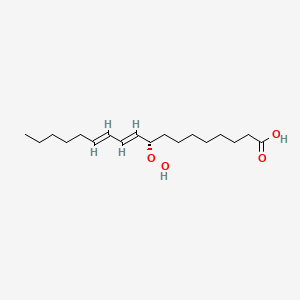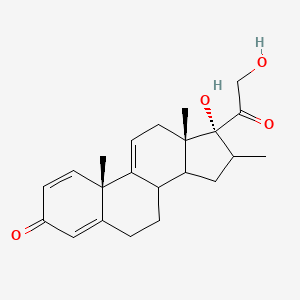
4-O-benzyl 3-O-tert-butyl 2,2-dioxooxathiazolidine-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl 3-(tert-butyl) (S)-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide is a complex organic compound that belongs to the class of oxathiazolidines This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and an oxathiazolidine ring with two carboxylate groups and two dioxide functionalities
Vorbereitungsmethoden
The synthesis of 4-Benzyl 3-(tert-butyl) (S)-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Oxathiazolidine Ring: The oxathiazolidine ring can be formed by the reaction of a suitable amine with a sulfonyl chloride in the presence of a base.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl bromide or benzyl chloride.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl bromide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
4-Benzyl 3-(tert-butyl) (S)-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of ester bonds and the formation of carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
Wissenschaftliche Forschungsanwendungen
4-Benzyl 3-(tert-butyl) (S)-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting oxidative stress-related diseases.
Materials Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It may serve as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Benzyl 3-(tert-butyl) (S)-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide involves its interaction with molecular targets such as enzymes or receptors. The oxathiazolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The benzyl and tert-butyl groups may enhance the compound’s binding affinity and specificity. The carboxylate groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
4-Benzyl 3-(tert-butyl) (S)-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide can be compared with other similar compounds, such as:
tert-Butyl (S)-4-benzyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide: This compound lacks one carboxylate group, which may affect its reactivity and binding properties.
4-Benzyl 3-(tert-butyl) (S)-1,2,3-oxathiazolidine-3-carboxylate: This compound lacks the dioxide functionalities, which may influence its oxidative stability and reactivity.
tert-Butyl (S)-4-benzyl-1,2,3-oxathiazolidine-3,4-dicarboxylate: This compound lacks the dioxide functionalities, which may affect its chemical properties and applications.
The uniqueness of 4-Benzyl 3-(tert-butyl) (S)-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.
Eigenschaften
Molekularformel |
C15H19NO7S |
|---|---|
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
4-O-benzyl 3-O-tert-butyl 2,2-dioxooxathiazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C15H19NO7S/c1-15(2,3)23-14(18)16-12(10-22-24(16,19)20)13(17)21-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
InChI-Schlüssel |
VUNBZHYPHYZUEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanedinitrile, [(4-chlorophenyl)phenylmethylene]-](/img/structure/B14799442.png)

![4-chloro-N'-{[2-(propan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B14799457.png)

![2-[(10S,13R,14S)-3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14799469.png)

![4-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)diazenyl]-N,N-diethylbenzenesulfonamide](/img/structure/B14799482.png)
![2-Phenylethyl 4-oxo-4-({[2-({4-[(phenylcarbonyl)amino]phenyl}carbonyl)hydrazinyl]carbonothioyl}amino)butanoate](/img/structure/B14799490.png)

![4-[[(1R,4aR)-2-(3-carboxypropanoyloxy)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methoxy]-4-oxobutanoic acid](/img/structure/B14799497.png)
![Ethyl (1-{[(4-tert-butylphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B14799505.png)

![7-[3-(2-Amino-1-fluoro-ethylidene)-piperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid](/img/structure/B14799509.png)

